
4-(N,N-dipropylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-dipropylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H22N4O3S3 and its molecular weight is 414.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(N,N-dipropylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a member of the thiadiazole family, which has garnered interest for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Core Structure : The compound features a thiadiazole ring substituted with a methylthio group at position 5 and a sulfonamide moiety.
- Functional Groups : The presence of both a benzamide and a dipropylsulfamoyl group enhances its lipophilicity and potential receptor interactions.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities.
- Mechanism : These compounds often inhibit bacterial growth by targeting essential cellular processes such as protein synthesis and cell wall formation. For instance, studies have shown that certain thiadiazole derivatives demonstrate bacteriostatic effects against E. coli and K. pneumoniae .
Compound | Target Bacteria | MIC (µg/mL) | Activity Type |
---|---|---|---|
C1 | K. pneumoniae | 32 | Bacteriostatic |
C4 | E. coli | 25 | Efflux Pump Inhibitor |
Anticancer Activity
Thiadiazole derivatives also show promising anticancer properties. Studies have reported that compounds with similar structures can induce cell cycle arrest in various cancer cell lines.
- Cell Cycle Analysis : For example, one study demonstrated that specific thiadiazole derivatives arrested HepG2 cells in the S phase and MCF-7 cells in the G2/M phase . This suggests that these compounds may interfere with DNA replication and mitosis.
Compound | Cell Line | Phase Arrested | Effect |
---|---|---|---|
4e | HepG2 | S | Antiproliferative |
4i | MCF-7 | G2/M | Growth Inhibition |
Structure-Activity Relationships (SAR)
The biological activity of thiadiazole derivatives is influenced by their chemical structure. Key findings from SAR studies include:
- Substituent Effects : The introduction of electron-withdrawing groups at specific positions on the benzamide ring enhances binding affinity to target receptors.
- Thiadiazole Ring Modifications : Variations in the thiadiazole ring can significantly affect the compound's potency against specific bacterial strains or cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated various thiadiazole derivatives against standard antibiotics and found that certain compounds exhibited comparable or superior activity against resistant strains of bacteria.
- Anticancer Potential : Research on the antiproliferative effects of thiadiazoles indicated that modifications to the sulfonamide group could enhance cytotoxicity towards cancer cells while minimizing toxicity to normal cells.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that this compound exhibits potent antibacterial properties against various strains of bacteria, including multidrug-resistant pathogens.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Mycobacterium tuberculosis | 32 µg/mL |
In a study by Desai et al. (2016), derivatives similar to this compound demonstrated a fourfold increase in potency against Methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin. This underscores its potential as a novel antimicrobial agent.
Anticancer Activity
The compound has also shown promising results in anticancer applications. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer cells. The cytotoxic effects were evaluated using assays such as Sulforhodamine B (SRB), revealing significant reductions in cell viability at concentrations above 10 µM .
Cancer Cell Line | IC50 Value |
---|---|
MCF7 (breast cancer) | 10 µM |
HeLa (cervical cancer) | 15 µM |
In preclinical models for Alzheimer's disease, administration of this compound led to improved cognitive functions and reduced levels of acetylcholinesterase activity compared to control groups, suggesting its efficacy in enhancing cholinergic transmission .
Case Study on Antibacterial Efficacy
A recent study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid.
Case Study on Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed remarkable reductions in cell viability at concentrations above 10 µM. This highlights its potential as an effective anticancer agent .
Propiedades
IUPAC Name |
4-(dipropylsulfamoyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S3/c1-4-10-20(11-5-2)26(22,23)13-8-6-12(7-9-13)14(21)17-15-18-19-16(24-3)25-15/h6-9H,4-5,10-11H2,1-3H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECRSTRVGNMRKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.